{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE
Overview
Description
{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE is a complex organic compound that features a combination of thiazole, pyrazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrazole and pyrrolidine groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various chlorinated solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be effective in targeting specific receptors or enzymes involved in disease pathways.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of {1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE: Unique due to its combination of thiazole, pyrazole, and pyrrolidine moieties.
{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)ETHANONE: Similar structure but with an ethanone group instead of a methanone group.
{1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)PROPANE: Similar structure but with a propane group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-11-8-16(17(25)23-6-2-3-7-23)24(22-11)18-21-15(10-26-18)13-5-4-12(19)9-14(13)20/h4-5,8-10H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHSAEQJOOMNSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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